molecular formula C13H12BrClO B3237751 6-Bromo-1-chloro-2-isopropoxynaphthalene CAS No. 1394291-46-3

6-Bromo-1-chloro-2-isopropoxynaphthalene

Cat. No. B3237751
CAS RN: 1394291-46-3
M. Wt: 299.59 g/mol
InChI Key: KWYRCUUQDLDXJC-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-2-isopropoxynaphthalene is a chemical compound with the CAS Number: 1394291-46-3 . It has a molecular weight of 299.59 .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C13H12BrClO/c1-8(2)16-12-6-3-9-7-10(14)4-5-11(9)13(12)15/h3-8H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Toxicological Studies

  • Toxicity and Metabolism : Studies have explored the in vivo metabolism and toxicity of brominated and chlorinated compounds. For example, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was examined, identifying various metabolites and suggesting metabolic pathways operative in these organisms (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Similarly, the toxicity of chloroprene (2-chloro-1,3-butadiene) in rats and mice was characterized to provide a basis for assessing its toxicological potential (Melnick, Elwell, Roycroft, Chou, Ragan, & Miller, 1996).

Environmental and Health Impact

  • Environmental Contaminants : Brominated compounds, such as Hexabromonaphthalene (HBN), have been identified as toxic contaminants in commercial products like fire retardants. Studies have investigated their absorption, distribution, metabolism, and excretion in rats, revealing significant metabolic and excretion pathways and tissue accumulation patterns (Birnbaum, Darcey, & McKinney, 1983).

Drug Synthesis and Pharmacology

  • Drug Synthesis : Research on the synthesis of compounds with therapeutic potential, such as Halofuginone Hydrobromide, an effective anti-coccidial drug, highlights the methodological advancements in creating these compounds and their pharmacological validations (Zhang, Yao, & Liu, 2017).

Comparative Toxicology

  • Carcinogenicity Studies : Comparative studies on the carcinogenic potential of chloroprene and its structural similarities to other chemicals like 1,3-butadiene in rats and mice have been conducted to evaluate organ-specific carcinogenic effects and dose-response relationships (Melnick, Sills, Portier, Roycroft, Chou, Grumbein, & Miller, 1999).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

6-bromo-1-chloro-2-propan-2-yloxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClO/c1-8(2)16-12-6-3-9-7-10(14)4-5-11(9)13(12)15/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYRCUUQDLDXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232191
Record name Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394291-46-3
Record name Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 6-bromo-1-chloro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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